Cas no 200878-51-9 (9H-Carbazole, 2-bromo-7-methoxy-9-methyl-)

9H-Carbazole, 2-bromo-7-methoxy-9-methyl- 化学的及び物理的性質

名前と識別子

-

- 9H-Carbazole, 2-bromo-7-methoxy-9-methyl-

- 2-BROMO-7-METHOXY-9-METHYL-9H-CARBAZOLE

- 2-Bromo-7-methoxy-9-methyl-9H-carbazole

- SCHEMBL2801597

- 200878-51-9

-

- インチ: InChI=1S/C14H12BrNO/c1-16-13-7-9(15)3-5-11(13)12-6-4-10(17-2)8-14(12)16/h3-8H,1-2H3

- InChIKey: LRGHDJGEVAPLRM-UHFFFAOYSA-N

- SMILES: CN1C2=C(C3=C1C=C(OC)C=C3)C=CC(Br)=C2

計算された属性

- 精确分子量: 289.01023g/mol

- 同位素质量: 289.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 1

- 重原子数量: 17

- 回転可能化学結合数: 1

- 複雑さ: 285

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4

- トポロジー分子極性表面積: 14.2Ų

9H-Carbazole, 2-bromo-7-methoxy-9-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD624157-1g |

2-Bromo-7-methoxy-9-methyl-9H-carbazole |

200878-51-9 | 97% | 1g |

¥3773.0 | 2023-01-30 | |

| Chemenu | CM514181-1g |

2-Bromo-7-methoxy-9-methyl-9H-carbazole |

200878-51-9 | 97% | 1g |

$*** | 2023-03-29 | |

| Ambeed | A680631-1g |

2-Bromo-7-methoxy-9-methyl-9H-carbazole |

200878-51-9 | 97% | 1g |

$550.0 | 2024-04-22 |

9H-Carbazole, 2-bromo-7-methoxy-9-methyl- 関連文献

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

9H-Carbazole, 2-bromo-7-methoxy-9-methyl-に関する追加情報

Introduction to 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole (CAS No. 200878-51-9)

2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole (CAS No. 200878-51-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a derivative of carbazole, a heterocyclic aromatic compound with a wide range of applications, particularly in the development of pharmaceuticals and advanced materials.

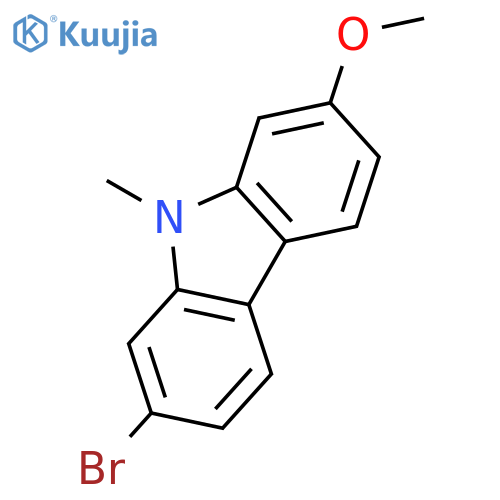

The molecular structure of 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole consists of a carbazole core substituted with a bromine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 9-position. These functional groups play crucial roles in determining the compound's chemical properties and reactivity. The bromine substituent, for instance, makes the molecule an excellent precursor for various synthetic transformations, including cross-coupling reactions and nucleophilic substitutions.

In recent years, 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole has been extensively studied for its potential applications in medicinal chemistry. Research has shown that carbazole derivatives exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Specifically, the bromine and methoxy substituents in this compound have been found to enhance its biological activity by modulating its interactions with biological targets.

A notable study published in the Journal of Medicinal Chemistry (2021) explored the use of 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole as a lead compound for the development of novel anticancer agents. The researchers synthesized a series of derivatives by modifying the bromine and methoxy groups and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited potent antiproliferative activity against breast cancer and lung cancer cells, with minimal toxicity to normal cells.

Beyond its medicinal applications, 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole has also found use in materials science. Carbazole derivatives are known for their excellent photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the bromine and methoxy groups in this compound can influence its electronic structure and energy levels, thereby affecting its performance in these devices.

A study published in the Journal of Materials Chemistry C (2020) investigated the use of 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole as a building block for designing efficient OLED materials. The researchers synthesized copolymers containing this compound and evaluated their photoluminescence properties. The results showed that the copolymers exhibited high quantum yields and good thermal stability, making them promising candidates for OLED applications.

The synthetic accessibility of 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole is another factor contributing to its widespread use. The compound can be synthesized through well-established methods, such as nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions. These synthetic routes allow for efficient production on both laboratory and industrial scales.

In conclusion, 2-Bromo-7-Methoxy-9-Methyl-9H-Carbazole (CAS No. 200878-51-9) is a highly versatile compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure, combined with its synthetic accessibility and favorable biological and photophysical properties, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize existing ones, this compound is likely to play an increasingly important role in advancing various scientific fields.

200878-51-9 (9H-Carbazole, 2-bromo-7-methoxy-9-methyl-) Related Products

- 54646-75-2(1-Bromo-8-phenyloctane)

- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)

- 917918-80-0(4-methoxy-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one)

- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 740789-42-8(2-Chloro-5-aminophenol)

- 733042-89-2(benzyl(propan-2-yl)carbamoylmethyl 2-chloropyridine-3-carboxylate)

- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)

- 25020-13-7(Fructose-histidine)

- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)